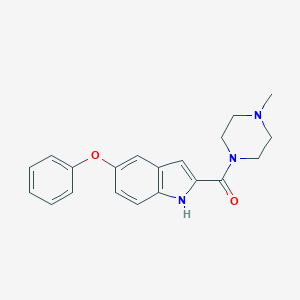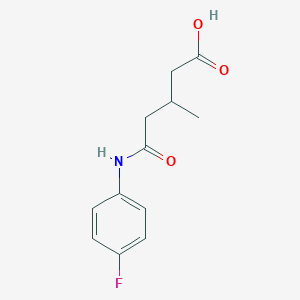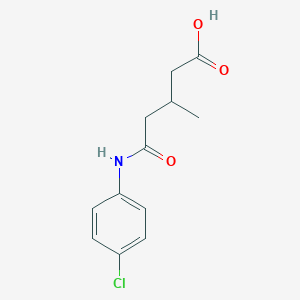
2-Methylphenyl 2-thiophenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylphenyl 2-thiophenesulfonate, also known as MPTS, is a chemical compound that has been studied extensively for its potential applications in scientific research. MPTS is a sulfonate ester that is commonly used as a reagent in organic synthesis and as a fluorescent probe in biochemical assays.
Wissenschaftliche Forschungsanwendungen
2-Methylphenyl 2-thiophenesulfonate has been used in a variety of scientific research applications due to its fluorescent properties. It has been used as a fluorescent probe for detecting protein-ligand interactions, monitoring enzyme activity, and studying cellular signaling pathways. 2-Methylphenyl 2-thiophenesulfonate has also been used as a labeling agent for DNA and RNA, allowing for visualization of these molecules in live cells. Additionally, 2-Methylphenyl 2-thiophenesulfonate has been used in the synthesis of other fluorescent probes and dyes.
Wirkmechanismus
2-Methylphenyl 2-thiophenesulfonate acts as a fluorescent probe by binding to specific molecules and undergoing a conformational change that results in a change in fluorescence. The exact mechanism of this process is not fully understood, but it is thought to involve the formation of a charge transfer complex between 2-Methylphenyl 2-thiophenesulfonate and the molecule it is binding to.
Biochemical and Physiological Effects:
2-Methylphenyl 2-thiophenesulfonate has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic to cells at concentrations typically used in experiments. 2-Methylphenyl 2-thiophenesulfonate has also been shown to be stable under a variety of conditions, making it a useful tool for long-term experiments.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Methylphenyl 2-thiophenesulfonate in lab experiments is its high sensitivity and specificity as a fluorescent probe. It can detect low concentrations of molecules and has a low background fluorescence, allowing for accurate measurements. Additionally, 2-Methylphenyl 2-thiophenesulfonate is relatively easy to synthesize and purify, making it a cost-effective option for experiments.
One limitation of using 2-Methylphenyl 2-thiophenesulfonate is its limited solubility in aqueous solutions. This can make it difficult to use in certain experiments, particularly those involving biological samples. Additionally, 2-Methylphenyl 2-thiophenesulfonate has a relatively short excitation wavelength, which may limit its use in certain imaging applications.
Zukünftige Richtungen
There are several potential future directions for research involving 2-Methylphenyl 2-thiophenesulfonate. One area of interest is the development of new fluorescent probes and dyes based on the structure of 2-Methylphenyl 2-thiophenesulfonate. Additionally, there is potential for using 2-Methylphenyl 2-thiophenesulfonate in the development of new diagnostic tools for diseases such as cancer. Further studies are also needed to fully understand the mechanism of action of 2-Methylphenyl 2-thiophenesulfonate and its potential effects on biological systems.
Synthesemethoden
The synthesis of 2-Methylphenyl 2-thiophenesulfonate involves the reaction of 2-methylphenol with thiophenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution of the chloride group by the hydroxyl group of 2-methylphenol, followed by elimination of hydrogen chloride to form 2-Methylphenyl 2-thiophenesulfonate. The yield of this reaction is typically high, and the purity of the product can be improved through recrystallization.
Eigenschaften
Molekularformel |
C11H10O3S2 |
|---|---|
Molekulargewicht |
254.3 g/mol |
IUPAC-Name |
(2-methylphenyl) thiophene-2-sulfonate |
InChI |
InChI=1S/C11H10O3S2/c1-9-5-2-3-6-10(9)14-16(12,13)11-7-4-8-15-11/h2-8H,1H3 |
InChI-Schlüssel |
ZFIKERHXTSOZJE-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OS(=O)(=O)C2=CC=CS2 |
Kanonische SMILES |
CC1=CC=CC=C1OS(=O)(=O)C2=CC=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B276928.png)
![1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]ethanone](/img/structure/B276929.png)

![1-[4-(2-Fluorophenyl)piperazin-1-yl]-4-(4-phenylpiperazin-1-yl)butane-1,4-dione](/img/structure/B276931.png)
![2-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethoxy}-N-(4-fluorobenzyl)acetamide](/img/structure/B276935.png)
![2-[2-(3-chloro-4-methylanilino)-2-oxoethoxy]-N-(2-methoxyethyl)acetamide](/img/structure/B276936.png)

![5-[(2,4-Dimethoxyphenyl)amino]-3-methyl-5-oxopentanoic acid](/img/structure/B276942.png)

![5-{[4-(Benzyloxy)phenyl]amino}-3-methyl-5-oxopentanoic acid](/img/structure/B276951.png)

![(2-Oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethoxy)acetic acid](/img/structure/B276954.png)

